LSP1-2111

Description

Properties

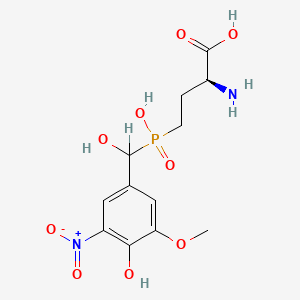

Molecular Formula |

C12H17N2O9P |

|---|---|

Molecular Weight |

364.24 g/mol |

IUPAC Name |

(2S)-2-amino-4-[hydroxy-[hydroxy-(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl]butanoic acid |

InChI |

InChI=1S/C12H17N2O9P/c1-23-9-5-6(4-8(10(9)15)14(19)20)12(18)24(21,22)3-2-7(13)11(16)17/h4-5,7,12,15,18H,2-3,13H2,1H3,(H,16,17)(H,21,22)/t7-,12?/m0/s1 |

InChI Key |

PEXVMHLARUAHNC-KAJCPDDVSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(O)P(=O)(CC[C@@H](C(=O)O)N)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(O)P(=O)(CCC(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of LSP1-2111: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSP1-2111 is a selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Group III mGluR.[1] Preclinical evidence strongly suggests its potential as a novel therapeutic agent for psychiatric and neurological disorders, particularly schizophrenia and anxiety. This technical guide provides an in-depth overview of the mechanism of action of LSP1-2111, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential.

Core Mechanism of Action: mGluR4 Agonism

LSP1-2111 exerts its primary effects by binding to and activating the mGluR4. This receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαi/o subunit.[2][3] The canonical signaling pathway initiated by LSP1-2111 binding involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of downstream effectors such as protein kinase A (PKA).[3][4]

Recent evidence also points to a non-canonical signaling pathway for mGluR4, which involves the activation of phospholipase C (PLC) and protein kinase C (PKC).[4] This suggests a more complex and nuanced signaling cascade than previously understood.

Quantitative Pharmacological Data

The selectivity and potency of LSP1-2111 at mGluR subtypes are critical to its pharmacological profile. The following table summarizes the key quantitative data.

| Receptor Subtype | EC50 (µM) |

| mGluR4 | 2.2 ± 0.27[1] |

| mGluR7 | 52.87 ± 20.66[1] |

| mGluR8 | 65.97 ± 11.81[1] |

Table 1: Potency of LSP1-2111 at human mGluR subtypes.

Signaling Pathway of LSP1-2111

The binding of LSP1-2111 to the presynaptic mGluR4 initiates a cascade of intracellular events that ultimately modulate neurotransmitter release.

Figure 1: LSP1-2111 signaling pathway at the presynaptic terminal.

Interaction with Serotonergic and GABAergic Systems

A significant aspect of LSP1-2111's mechanism of action is its interplay with the serotonergic and GABAergic neurotransmitter systems.

Serotonergic System Interaction

The antipsychotic-like effects of LSP1-2111 are dependent on the 5-HT1A receptor.[1] Studies have shown that the therapeutic effects of LSP1-2111 in preclinical models of schizophrenia are blocked by the 5-HT1A antagonist WAY100635.[1] Furthermore, co-administration of a sub-effective dose of LSP1-2111 with a sub-effective dose of a 5-HT1A agonist produces a synergistic antipsychotic-like effect.[1] While the exact molecular mechanism of this interaction is still under investigation, it is known that mGluR4 and 5-HT1A receptors are co-localized in several brain regions.[5] This suggests a functional interaction that may occur at the level of neuronal circuits.[6]

GABAergic System Interaction

The anxiolytic effects of LSP1-2111 appear to be mediated, in part, through the GABAergic system.[7] The anxiolytic-like effects of LSP1-2111 in the stress-induced hyperthermia test are inhibited by the benzodiazepine (B76468) receptor antagonist flumazenil, indicating an involvement of GABA-A receptors.[7] The activation of presynaptic mGluR4 can modulate GABA release, contributing to the overall inhibitory tone in brain circuits relevant to anxiety.[8]

Figure 2: Interaction of LSP1-2111 with serotonergic and GABAergic systems.

Preclinical Evidence and Experimental Protocols

The therapeutic potential of LSP1-2111 has been demonstrated in several well-established preclinical models of psychosis and anxiety.

Antipsychotic-like Activity

MK-801-Induced Hyperactivity Test: This model is used to assess potential antipsychotic properties by measuring the ability of a compound to reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801.

-

Experimental Protocol:

-

Male BALB/c mice are habituated to locomotor activity cages.

-

Mice are pre-treated with LSP1-2111 (1, 2, and 5 mg/kg, i.p.) or vehicle.[9]

-

After a set pre-treatment time, mice receive an injection of MK-801 (0.32 mg/kg).[10]

-

Locomotor activity is recorded for 75-120 minutes.[10]

-

A reduction in MK-801-induced hyperactivity is indicative of antipsychotic-like efficacy.

-

| Treatment | Dose (mg/kg) | Effect on MK-801-Induced Hyperactivity |

| LSP1-2111 | 1, 2, 5[9] | Dose-dependent inhibition |

| LY341495 (mGluR2/3 antagonist) | 1.5[9] | Antagonizes the effect of LSP1-2111 |

| WAY100635 (5-HT1A antagonist) | 0.1[1] | Antagonizes the effect of LSP1-2111 |

Table 2: Summary of LSP1-2111 effects in the MK-801-induced hyperactivity test.

Figure 3: Experimental workflow for the MK-801-induced hyperactivity test.

Anxiolytic-like Activity

Elevated Plus Maze (EPM) Test: The EPM is a widely used model to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.[11][12]

-

Experimental Protocol:

-

The EPM apparatus consists of two open arms and two enclosed arms.[12]

-

Mice are pre-treated with LSP1-2111 (2 and 5 mg/kg, i.p.) or vehicle.[7]

-

Each mouse is placed in the center of the maze and allowed to explore for 5 minutes.[11]

-

The time spent in and the number of entries into the open and closed arms are recorded.

-

An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

-

Stress-Induced Hyperthermia (SIH) Test: This test measures the rise in body temperature in response to a mild stressor, a physiological response that is attenuated by anxiolytic drugs.[13]

-

Experimental Protocol:

-

The basal rectal temperature of singly housed mice is measured (T1).[14]

-

Mice are administered LSP1-2111 (5 mg/kg, i.p.) or vehicle.[7]

-

After 60 minutes, the rectal temperature is measured again (T2), which serves as the stressor.[13]

-

The difference between T2 and T1 (ΔT) represents the stress-induced hyperthermia.

-

A reduction in ΔT indicates an anxiolytic-like effect.

-

| Treatment | Dose (mg/kg) | Effect in SIH Test |

| LSP1-2111 | 5[7] | Reduces stress-induced hyperthermia |

| Flumazenil (Benzodiazepine antagonist) | 10[7] | Inhibits the effect of LSP1-2111 |

| WAY100635 (5-HT1A antagonist) | 0.1[7] | Inhibits the effect of LSP1-2111 |

Table 3: Summary of LSP1-2111 effects in the stress-induced hyperthermia test.

Conclusion

LSP1-2111 is a potent and selective mGluR4 agonist with a multifaceted mechanism of action. Its ability to modulate glutamatergic transmission through both canonical and non-canonical signaling pathways, coupled with its functional interaction with the serotonergic and GABAergic systems, underpins its promising antipsychotic and anxiolytic-like properties observed in preclinical models. The data presented in this guide highlight the significant potential of LSP1-2111 as a lead compound for the development of novel therapeutics for a range of neuropsychiatric disorders. Further research is warranted to fully elucidate the intricate molecular interactions and to translate these preclinical findings into clinical applications.

References

- 1. The antipsychotic-like effects of the mGlu group III orthosteric agonist, LSP1-2111, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neurochemical and behavioral studies on the 5-HT1A-dependent antipsychotic action of the mGlu4 receptor agonist LSP4-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabotropic glutamate receptor 4 novel agonist LSP1-2111 with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential expression of metabotropic glutamate and GABA receptors at neocortical glutamatergic and GABAergic axon terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Opposing efficacy of group III mGlu receptor activators, LSP1-2111 and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unable to Retrieve Information on LSP1-2111

Extensive searches for "LSP1-2111" have yielded no specific results, indicating that this identifier may correspond to a compound or molecule that is not yet publicly documented. The lack of available data prevents the creation of a detailed technical guide as requested.

This identifier may represent:

-

An internal research and development code.

-

A very recently developed compound that has not been disclosed in scientific literature or public databases.

-

A potential typographical error in the designation.

Without foundational information on the nature of LSP1-2111, its biological targets, or its mechanism of action, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and signaling pathway visualizations.

It is recommended to verify the identifier and to consult internal documentation or proprietary databases for information on LSP1-2111. If "LSP1-2111" is a novel compound, this information may become publicly available at a later date through scientific publications or patent applications.

LSP1-2111: A Technical Guide to a Selective mGluR4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSP1-2111 ((2S)-2-amino-4-(hydroxy(hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl)phosphoryl)butanoic acid) is a potent and selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Group III mGlu receptor.[1] As a brain-penetrant compound, it has been instrumental in preclinical research for exploring the therapeutic potential of mGluR4 activation in a variety of central nervous system (CNS) disorders.[1] This document provides a comprehensive technical overview of LSP1-2111, summarizing its pharmacological data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.

Core Data Presentation

The pharmacological profile of LSP1-2111 is defined by its preferential agonism at the mGluR4 subtype over other mGlu receptors. Below are key quantitative data points gathered from in vitro and in vivo studies.

Table 1: In Vitro Pharmacology of LSP1-2111

| Parameter | Receptor Subtype | Value | Species | Notes |

| Functional Potency (EC₅₀) | mGluR4 | 2.20 µM | Rat (recombinant) | Measured in functional assays assessing cAMP levels.[2] |

| Selectivity vs. Group I/II | mGluR1, 2, 3, 5 | >100-fold | Rat (recombinant) | LSP1-2111 is highly selective against Group I and Group II mGlu receptors. |

| Selectivity vs. Group III | mGluR6 | ~1-fold | Rat (recombinant) | Shows similar preference for mGluR6 compared to mGluR4. |

| mGluR7 | ~25-fold | Rat (recombinant) | Demonstrates a 25-fold preference for mGluR4 over mGluR7. | |

| mGluR8 | ~30-fold | Rat (recombinant) | Demonstrates a 30-fold preference for mGluR4 over mGluR8.[3] |

Table 2: In Vivo Pharmacokinetics of LSP1-2111 in Rats (Subcutaneous Dosing)

| Parameter | Value | Unit | Conditions |

| Brain-to-Plasma Ratio | 2.4 | % | Based on Area Under the Curve (AUC₀₋₆) after SC administration. |

| Max Brain Concentration (Cₘₐₓ) | 0.36 ± 0.07 | µg/g (approx. 1 µM) | Measured in brain homogenate 30 minutes post-dose. |

| Brain Concentration (4h) | 0.03 ± 0.01 | µg/g (approx. 0.08 µM) | Measured in brain homogenate 4 hours post-dose. |

| Max CSF Concentration (Cₘₐₓ) | 1.7 ± 0.5 | µg/mL (approx. 4.6 µM) | Measured 1 hour post-dose; represents free drug concentration.[4] |

| Oral Bioavailability | Low | - | Suggests absence of intestinal transporters for absorption.[4] |

Signaling Pathway and Mechanism of Action

LSP1-2111 acts as an orthosteric agonist at the mGluR4 receptor. This receptor is a member of the Group III mGluRs, which are G-protein coupled receptors (GPCRs) linked to the Gαi/o signaling pathway. The activation of this pathway by LSP1-2111 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This cascade modulates the activity of downstream effectors like protein kinase A (PKA) and can influence various cellular processes, including the regulation of neurotransmitter release from presynaptic terminals.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key in vivo and in vitro assays used to characterize LSP1-2111.

In Vitro Functional Assay: cAMP Measurement

This protocol outlines a general method for determining the functional potency (EC₅₀) of LSP1-2111 at mGluR4 by measuring the inhibition of forskolin-stimulated cAMP production.

Objective: To quantify the agonist activity of LSP1-2111 at the Gαi/o-coupled mGluR4.

Materials:

-

CHO or HEK293 cells stably expressing recombinant rat or human mGluR4.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin/Streptomycin).

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin (B1673556) solution.

-

LSP1-2111 serial dilutions.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque microplates.

Procedure:

-

Cell Preparation: Culture mGluR4-expressing cells to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer to the desired density (e.g., 2,000 cells/well).

-

Compound Addition: Dispense 5 µL of cell suspension into each well of the 384-well plate.

-

Agonist Incubation: Add 5 µL of serially diluted LSP1-2111 to the appropriate wells. Incubate for 15-30 minutes at room temperature.

-

Adenylyl Cyclase Stimulation: Add 5 µL of a forskolin solution (at a final concentration that elicits a submaximal cAMP response, e.g., EC₈₀) to all wells. This step stimulates cAMP production, which will be inhibited by the Gαi/o activation from LSP1-2111.

-

Lysis and Detection: After a 30-minute incubation, add the cAMP detection reagents according to the manufacturer's protocol (this often includes a cell lysis step).

-

Data Analysis: Measure the signal (e.g., fluorescence ratio) and plot the response against the log concentration of LSP1-2111. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

References

- 1. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RU2275376C2 - Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid - Google Patents [patents.google.com]

- 3. (2S)-2-amino-4-(hydroxy(hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl)phosphoryl)butanoic acid hydrochloride|lookchem [lookchem.com]

- 4. LSP1-2111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Role of LSP1-2111 in the Glutamatergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSP1-2111 is a selective orthosteric agonist of the Group III metabotropic glutamate (B1630785) receptor 4 (mGlu4). Emerging preclinical evidence has positioned LSP1-2111 as a promising therapeutic candidate for neuropsychiatric disorders, primarily through its modulation of the glutamatergic system. This technical guide provides an in-depth overview of the mechanism of action, pharmacological profile, and preclinical evidence supporting the role of LSP1-2111, with a focus on its interactions within the glutamatergic, serotonergic, and GABAergic systems.

Core Mechanism of Action: Targeting the mGlu4 Receptor

LSP1-2111 exerts its primary effects by selectively binding to and activating the mGlu4 receptor, a G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals. Activation of the mGlu4 receptor is coupled to the inhibitory G-protein, Gi/o. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP modulates the activity of downstream effectors, ultimately leading to a decrease in neurotransmitter release. This presynaptic inhibitory mechanism is central to the therapeutic potential of LSP1-2111 in conditions characterized by glutamatergic hyperactivity.

Signaling Pathway of LSP1-2111 at the mGlu4 Receptor

Caption: LSP1-2111 activates presynaptic mGlu4 receptors, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and reduced glutamate release.

Quantitative Data: Receptor Selectivity Profile

LSP1-2111 demonstrates a significant selectivity for the mGlu4 receptor over other Group III mGluRs. This selectivity is crucial for minimizing off-target effects and achieving a targeted therapeutic response.

| Receptor Subtype | Agonist Activity (EC50, µM) | Reference |

| mGlu4 | 1.77 ± 0.44 | [1] |

| mGlu6 | Not Reported | |

| mGlu7 | 52.87 ± 20.66 | [1] |

| mGlu8 | 65.97 ± 11.81 | [1] |

Experimental Protocols

Assessment of Antipsychotic-like Activity: MK-801-Induced Hyperactivity Model

This model is a widely accepted paradigm for screening compounds with potential antipsychotic properties. The non-competitive NMDA receptor antagonist, MK-801, induces a hyperlocomotor state in rodents, which is considered a surrogate for the positive symptoms of schizophrenia. The ability of a test compound to attenuate this hyperactivity is indicative of its antipsychotic-like potential.

Methodology:

-

Animals: Adult male BALB/c mice are typically used.

-

Apparatus: The test is conducted in open-field arenas (e.g., 50 x 50 x 33 cm) equipped with automated activity monitoring systems (e.g., infrared beams or video tracking).

-

Procedure:

-

Mice are habituated to the testing room for at least 60 minutes before the experiment.

-

Animals are pre-treated with either vehicle or LSP1-2111 (e.g., 0.5, 2, and 5 mg/kg, intraperitoneally) 45 minutes prior to the MK-801 challenge.

-

Mice are then administered MK-801 (e.g., 0.15-0.32 mg/kg, intraperitoneally) or saline.

-

Immediately after the MK-801 injection, mice are placed individually into the open-field arenas.

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a period of 60-120 minutes.

-

-

Data Analysis: The total locomotor activity is compared between the different treatment groups. A significant reduction in MK-801-induced hyperactivity by LSP1-2111 indicates antipsychotic-like efficacy.

Experimental Workflow for MK-801-Induced Hyperactivity

Caption: Workflow of the MK-801-induced hyperactivity model to assess antipsychotic-like effects.

Evaluation of Anxiolytic-like Activity: Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.

Methodology:

-

Animals: Adult male mice are commonly used.

-

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-70 cm). It consists of two open arms and two enclosed arms of equal dimensions (e.g., 30 cm long x 5 cm wide), with a central platform.

-

Procedure:

-

Mice are habituated to the testing room for at least 30-60 minutes prior to testing.

-

Animals are administered LSP1-2111 (e.g., 2 and 5 mg/kg, i.p.) or vehicle 30-45 minutes before the test.

-

Each mouse is placed on the central platform of the maze, facing an open arm.

-

The behavior of the mouse is recorded for a 5-minute session using a video camera positioned above the maze.

-

-

Data Analysis: The primary measures are the number of entries into and the time spent in the open and closed arms. An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.

Interactions with Other Neurotransmitter Systems

The therapeutic effects of LSP1-2111 are not solely mediated by its actions on the glutamatergic system but also involve significant interactions with the serotonergic and GABAergic systems.

Interaction with the Serotonergic System

Preclinical studies have demonstrated a functional interaction between mGlu4 and 5-HT1A receptors. Both receptors are coupled to Gi/o proteins and their co-activation can lead to synergistic effects. The antipsychotic-like effects of LSP1-2111 can be blocked by 5-HT1A receptor antagonists, and potentiated by 5-HT1A receptor agonists, suggesting a necessary role for 5-HT1A receptor signaling in the mechanism of action of LSP1-2111. While the precise molecular nature of this crosstalk is still under investigation, evidence points towards a convergence at the level of downstream signaling pathways or through neuronal circuitry.

Interaction with the GABAergic System

LSP1-2111 has been shown to modulate GABAergic transmission. Presynaptically located mGlu4 receptors on GABAergic terminals can inhibit the release of GABA. This disinhibition of downstream neurons could contribute to the overall therapeutic effects of LSP1-2111 in certain brain circuits. The inhibition of GABA release is thought to be mediated by the Gβγ subunit of the Gi/o protein, which can directly interact with the SNARE complex, a key component of the vesicle release machinery.

Integrated Signaling Interactions

Caption: LSP1-2111's therapeutic effects involve a complex interplay between the glutamatergic, serotonergic, and GABAergic systems.

Conclusion

LSP1-2111 is a selective mGlu4 receptor agonist with a well-defined mechanism of action centered on the presynaptic inhibition of glutamate release. Its pharmacological profile, supported by robust preclinical data in models of psychosis and anxiety, highlights its therapeutic potential. The intricate interactions of LSP1-2111 with the serotonergic and GABAergic systems further underscore the complexity of its effects and suggest a multi-faceted approach to treating neuropsychiatric disorders. Further research is warranted to fully elucidate the molecular details of its interactions with other neurotransmitter systems and to translate these promising preclinical findings into clinical applications.

References

Preclinical Profile of LSP1-2111: A Novel mGluR4 Agonist for Neuropsychiatric Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LSP1-2111 is a potent and selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a group III mGlu receptor. Preclinical evidence strongly suggests its potential as a novel therapeutic agent for neuropsychiatric disorders, particularly schizophrenia and anxiety. This document provides a comprehensive overview of the preclinical data for LSP1-2111, including its receptor binding affinity, efficacy in various animal models, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

Modulation of the glutamatergic system via metabotropic glutamate receptors (mGluRs) presents a promising alternative to traditional antipsychotic and anxiolytic medications that primarily target dopaminergic and serotonergic systems.[1] Group III mGluRs, including mGluR4, are predominantly located presynaptically and act as autoreceptors to inhibit glutamate release.[2] This mechanism offers a potential avenue to correct the putative glutamate dysregulation implicated in schizophrenia. LSP1-2111 has emerged as a key tool compound and potential therapeutic lead due to its preferential agonism at mGluR4.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of LSP1-2111.

Table 1: Receptor Binding and Potency

| Receptor | Parameter | Value (μM) | Reference |

| mGluR4 | EC₅₀ | 2.2 ± 0.27 | [3] |

| mGluR7 | EC₅₀ | 52.87 ± 20.66 | [3] |

| mGluR8 | EC₅₀ | 65.97 ± 11.81 | [3] |

LSP1-2111 demonstrates a ~24-fold and ~30-fold selectivity for mGluR4 over mGluR7 and mGluR8, respectively.

Table 2: Efficacy in Animal Models of Psychosis

| Model | Species | Effect | Effective Dose (mg/kg, i.p.) | Reference |

| MK-801-induced Hyperactivity | Mice | Inhibition | 1, 2, 5 | [4] |

| Amphetamine-induced Hyperactivity | Mice | Inhibition | 1, 2, 5 | [4] |

| DOI-induced Head Twitches | Mice | Antagonism | 5 | [4] |

| MK-801-induced Social Interaction Deficits | Rats | Reversal | 2, 5 | [5] |

| MK-801-induced Novel Object Recognition Deficits | Rats | Reversal | 5 | [6] |

Table 3: Efficacy in Animal Models of Anxiety

| Model | Species | Effect | Effective Dose (mg/kg, i.p.) | Reference |

| Stress-Induced Hyperthermia (SIH) | Mice | Anxiolytic-like | 2, 5 | [7] |

| Elevated Plus-Maze (EPM) | Mice | Anxiolytic-like | 2, 5 | [7] |

Signaling Pathways and Mechanism of Action

Activation of the mGluR4 by LSP1-2111 initiates a Gi/o-protein coupled signaling cascade. This primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can also directly modulate ion channels, leading to a reduction in presynaptic calcium influx and subsequent inhibition of glutamate release. Furthermore, evidence suggests a functional interaction between mGluR4 and the serotonin (B10506) 1A (5-HT1A) receptor signaling pathways, which is crucial for the antipsychotic-like effects of LSP1-2111.[5][8]

Caption: Proposed signaling pathway for LSP1-2111 via mGluR4 activation.

The antipsychotic-like effects of LSP1-2111 are dependent on the serotonergic system, particularly the 5-HT1A receptor. The exact mechanism of this interaction is under investigation but is thought to involve neuronal circuits rather than direct single-neuron signaling.[9]

Caption: Logical relationship for the antipsychotic-like effect of LSP1-2111.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

MK-801-Induced Hyperactivity Test

This model is used to assess potential antipsychotic properties by measuring a compound's ability to counteract the hyperlocomotion induced by the NMDA receptor antagonist, MK-801.

-

Animals: Male mice (e.g., BALB/c).[3]

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., photobeam breaks).

-

Procedure:

-

Acclimatize mice to the testing room for at least 60 minutes.

-

Administer LSP1-2111 (1, 2, or 5 mg/kg, i.p.) or vehicle.

-

After a pretreatment interval (e.g., 45 minutes), administer MK-801 (e.g., 0.32 mg/kg, i.p.).[3]

-

Immediately place the mice in the open-field arenas and record locomotor activity for a set duration (e.g., 75-120 minutes).[3]

-

-

Data Analysis: Total distance traveled or the number of photobeam breaks are analyzed using ANOVA, followed by post-hoc tests to compare drug-treated groups to the vehicle- and MK-801-treated control groups.

Novel Object Recognition (NOR) Test

The NOR test evaluates a compound's ability to ameliorate cognitive deficits, as rodents with impaired memory will not show a preference for a novel object over a familiar one.

-

Animals: Male rats (e.g., Wistar).

-

Apparatus: An open-field box. A set of identical objects for the familiarization phase and a distinct set of novel objects for the test phase.

-

Procedure:

-

Habituation: Allow each rat to explore the empty open-field box for a set period (e.g., 3-5 minutes) on consecutive days to reduce novelty-induced stress.

-

Familiarization Phase (T1): Place two identical objects in the box and allow the rat to explore them for a defined time (e.g., 3-5 minutes).

-

Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 24 hours). This long ITI is used to induce a natural forgetting of the familiar object.

-

Test Phase (T2): Administer LSP1-2111 or vehicle prior to the test phase. Place the rat back in the box, which now contains one of the familiar objects and one novel object. Record the time spent exploring each object for a set duration (e.g., 3 minutes).[10]

-

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful memory and recognition of the novel object. Statistical analysis is performed using t-tests or ANOVA.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in the open, more "anxiety-provoking" arms of the maze.

-

Animals: Male mice.

-

Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Acclimatize mice to the testing room.

-

Administer LSP1-2111 (2 or 5 mg/kg, i.p.) or vehicle.[7]

-

After a pretreatment interval, place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a set period (e.g., 5 minutes).[9]

-

Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

-

-

Data Analysis: The percentage of time spent in the open arms and the percentage of entries into the open arms are calculated. An increase in these parameters is indicative of an anxiolytic-like effect. Data are analyzed using ANOVA or t-tests.

Experimental Workflow

The following diagram illustrates a typical preclinical screening workflow for a compound like LSP1-2111 for antipsychotic-like activity.

Caption: Preclinical experimental workflow for LSP1-2111.

Conclusion

The preclinical data for LSP1-2111 provide a strong rationale for its further development as a novel therapeutic for schizophrenia and potentially anxiety disorders. Its distinct mechanism of action, centered on the modulation of glutamatergic neurotransmission via mGluR4 agonism, offers the potential for improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a favorable side-effect profile compared to existing treatments. The dependence of its antipsychotic-like effects on an intact serotonergic system highlights the complex interplay of neurotransmitter systems in the pathophysiology of these disorders and in the therapeutic action of novel compounds. Further investigation into the long-term efficacy and safety of LSP1-2111 is warranted.

References

- 1. MGluR4-Containing Corticostriatal Terminals: Synaptic Interactions with Direct and Indirect Pathway Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Opposing efficacy of group III mGlu receptor activators, LSP1-2111 and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The antipsychotic-like effects of the mGlu group III orthosteric agonist, LSP1-2111, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabotropic glutamate receptor 4 novel agonist LSP1-2111 with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The functional cooperation of 5-HT1A and mGlu4R in HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurochemical and behavioral studies on the 5-HT1A-dependent antipsychotic action of the mGlu4 receptor agonist LSP4-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Modulation of Pain by Metabotropic Glutamate Receptors 7 and 8 in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: LSP1-2111 Blood-Brain Barrier Penetration and CNS Disposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) penetration and central nervous system (CNS) disposition of LSP1-2111, a selective group III metabotropic glutamate (B1630785) receptor 4 (mGlu4) agonist. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant signaling pathways to support further research and development of this compound.

Core Findings: LSP1-2111 CNS Bioavailability

LSP1-2111 has been demonstrated to effectively cross the blood-brain barrier and achieve significant unbound concentrations in the brain's extracellular fluid (ECF).[1] Studies utilizing quantitative microdialysis in rats have confirmed that LSP1-2111 reaches levels in the CNS sufficient to engage its target, the mGlu4 receptor, providing a strong rationale for its use in preclinical studies of CNS disorders.[1]

Quantitative Data Summary

The following tables present a summary of the key pharmacokinetic parameters of LSP1-2111 in rats, as determined by in vivo microdialysis following intraperitoneal (i.p.) administration.

Table 1: LSP1-2111 Unbound Plasma and Brain ECF Concentrations

| Parameter | Value | Units |

| Dose (i.p.) | 10 | mg/kg |

| Unbound Plasma Cmax | 1.8 | µM |

| Unbound Brain ECF Cmax | 0.3 | µM |

| Unbound Plasma AUC(0-4h) | 2.5 | µMh |

| Unbound Brain ECF AUC(0-4h) | 0.6 | µMh |

Table 2: LSP1-2111 Blood-Brain Barrier Penetration

| Parameter | Value |

| Brain-to-Plasma Ratio (unbound) | 0.24 |

Experimental Protocols

The following section details the methodology for the in vivo microdialysis experiments conducted to assess the BBB penetration of LSP1-2111. This protocol is based on established techniques for rodent microdialysis.[2][3][4][5][6]

In Vivo Microdialysis in Rats

Objective: To measure the time-course of unbound LSP1-2111 concentrations in the striatum and plasma of freely moving rats following systemic administration.

Materials:

-

Male Sprague-Dawley rats (250-350 g)

-

LSP1-2111

-

Vehicle (e.g., saline)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12, 4 mm membrane)

-

Guide cannulae

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Analytical system (e.g., LC-MS/MS)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., striatum).

-

Implant a guide cannula and secure it to the skull with dental cement.

-

Allow the animal to recover for at least 48 hours post-surgery.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow a stabilization period of at least 60-90 minutes before sample collection.

-

-

Sample Collection:

-

Collect baseline dialysate samples for a defined period (e.g., 3 x 20-minute fractions).

-

Collect dialysate fractions at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 4 hours) using a refrigerated fraction collector.

-

Collect parallel blood samples at specified time points to determine plasma concentrations.

-

-

Sample Analysis:

-

Analyze the concentration of LSP1-2111 in the dialysate and plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the unbound concentrations of LSP1-2111 in the brain ECF and plasma.

-

Determine pharmacokinetic parameters such as Cmax and AUC.

-

Calculate the brain-to-plasma ratio of unbound drug to assess BBB penetration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of LSP1-2111 and the experimental workflow for its in vivo assessment.

LSP1-2111/mGlu4 Receptor Signaling Pathway

Caption: LSP1-2111 activates the mGlu4 receptor, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and downstream modulation of neurotransmitter release.

LSP1-2111 acts as an orthosteric agonist at the mGlu4 receptor, which is a G-protein coupled receptor (GPCR).[1] Activation of the mGlu4 receptor leads to the coupling of the inhibitory G-protein, Gi/o.[12] This, in turn, inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[13][14][15] The modulation of this signaling pathway is believed to underlie the observed anxiolytic and antipsychotic-like effects of LSP1-2111, which have been shown to involve the serotonergic and GABAergic systems.[16][17][18] Specifically, the anxiolytic effects of LSP1-2111 can be blocked by antagonists of 5-HT1A receptors and are absent in serotonin-depleted animals.[16] This suggests a functional interaction between the mGlu4 receptor signaling cascade and the serotonergic system, potentially through modulation of serotonin release or downstream signaling.[19][20][21] Similarly, interactions with the GABAergic system are implicated in its mechanism of action.[16][19][20][21][22]

In Vivo Microdialysis Experimental Workflow

Caption: Workflow for assessing LSP1-2111 BBB penetration using in vivo microdialysis in rats.

This in-depth technical guide provides a foundation for researchers and drug developers working with LSP1-2111. The presented data, protocols, and pathway diagrams offer valuable insights into its CNS disposition and mechanism of action, facilitating its continued investigation as a potential therapeutic agent for neurological and psychiatric disorders.

References

- 1. Qualification of LSP1-2111 as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A single intraperitoneal injection of endotoxin in rats induces long-lasting modifications in behavior and brain protein levels of TNF-α and IL-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intraperitoneal Single Injection of Dexamethasone Leads to Region-Specific Changes in the Profile of Neuron-Specific Proteins in the Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A single intraperitoneal injection of endotoxin in rats induces long-lasting modifications in behavior and brain protein levels of TNF-α and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inflammatory Stress Induced by Intraperitoneal Injection of LPS Increases Phoenixin Expression and Activity in Distinct Rat Brain Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of intraperitoneal injection of lipopolysaccharide‐induced peripheral inflammation on dopamine neuron damage in rat midbrain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Inhibits the Growth of Medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabotropic glutamate receptor 4 novel agonist LSP1-2111 with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The antipsychotic-like effects of the mGlu group III orthosteric agonist, LSP1-2111, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The antipsychotic-like effects of the mGlu group III orthosteric agonist, LSP1-2111, involves 5-HT₁A signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Dopamine and Serotonin-Induced Modulation of GABAergic and Glutamatergic Transmission in the Striatum and Basal Forebrain [frontiersin.org]

- 20. Striatal Serotonin 2C receptors decrease nigrostriatal dopamine release by increasing GABA-A receptor tone in the substantia nigra - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Serotonin as a Modulator of Glutamate- and GABA-Mediated Neurotransmission: Implications in Physiological Functions and in Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dopamine and serotonin cotransmission filters striatonigral synaptic activity via 5-HT1B receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of LSP1-2111 with the Serotenergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSP1-2111, a novel orthosteric and preferential agonist of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), has demonstrated significant potential in preclinical models of anxiety and psychosis. Emerging evidence robustly indicates that the mechanism of action for these effects is intricately linked to the serotonergic system, particularly involving the 5-HT1A receptor. This technical guide provides an in-depth analysis of the interaction between LSP1-2111 and the serotonergic system, presenting key quantitative data, detailed experimental methodologies, and a visualization of the proposed signaling pathways. The findings suggest an indirect modulatory role of LSP1-2111 on serotonergic neurotransmission, downstream of mGlu4 receptor activation, which is critical for its anxiolytic and antipsychotic-like properties.

Quantitative Data Summary

While direct binding affinity data for LSP1-2111 at serotonin (B10506) receptors is not extensively available in the public domain, its high selectivity for the mGlu4 receptor is well-documented. The interaction with the serotonergic system appears to be functional and indirect. The following tables summarize the key quantitative parameters related to LSP1-2111's pharmacological profile and its functional interaction with the serotonergic system.

Table 1: Receptor Activity Profile of LSP1-2111

| Receptor Target | Ligand | Activity Type | Value | Species | Reference |

| mGlu4 | LSP1-2111 | Agonist (EC50) | 1.1 µM | Rat | [1] |

| >70 other targets (including various serotonin receptors) | LSP1-2111 | Binding Affinity (Ki) | > 10 µM | Not Specified | [1] |

Table 2: In Vivo Pharmacological Dosing for Serotonergic Interaction Studies

| Compound | Role | Species | Dose Range | Route of Administration | Behavioral Test | Reference |

| LSP1-2111 | mGlu4 Agonist | Mouse | 2 - 5 mg/kg | i.p. | Stress-Induced Hyperthermia, Elevated Plus-Maze | [2] |

| LSP1-2111 | mGlu4 Agonist | Mouse | 0.3 - 5 mg/kg | i.p. | MK-801/Amphetamine-induced hyperactivity, DOI-induced head twitches | [3] |

| WAY100635 | 5-HT1A Antagonist | Mouse | 0.1 mg/kg | s.c. | Stress-Induced Hyperthermia, MK-801-induced hyperactivity, DOI-induced head twitches | [2][3] |

| (R)-(+)-8-Hydroxy-DPAT | 5-HT1A Agonist | Mouse | 0.01 mg/kg | s.c. | MK-801/Amphetamine-induced hyperactivity, DOI-induced head twitches | [3] |

| Ritanserin (B1680649) | 5-HT2A/C Antagonist | Mouse | 0.5 mg/kg | i.p. | Stress-Induced Hyperthermia | [2] |

Signaling Pathways and Mechanisms of Interaction

The anxiolytic and antipsychotic-like effects of LSP1-2111 are mediated by its agonistic action on mGlu4 receptors, which subsequently modulates the serotonergic system. The exact molecular cascade linking these two systems is an area of active investigation. Based on current literature, a plausible signaling pathway is proposed below.

Activation of the Gi/o-coupled mGlu4 receptor by LSP1-2111 leads to an inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This primary signaling event is thought to influence the activity of neuronal circuits that regulate serotonin release in key brain regions. The functional consequence of this modulation is dependent on the activity of 5-HT1A receptors, suggesting a downstream convergence point.

The experimental workflow to elucidate this interaction typically involves behavioral pharmacology studies where the effects of LSP1-2111 are challenged by specific serotonergic agents.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the key studies investigating the interaction of LSP1-2111 with the serotonergic system.

Animals

-

Species: Male Albino Swiss or C57BL/6J mice.

-

Weight: 20-25 g.

-

Housing: Group-housed (5-10 per cage) under a 12-hour light/dark cycle with ad libitum access to food and water. Animals are acclimated to the housing conditions for at least 7 days before experimentation.

Drug Administration

-

LSP1-2111: Dissolved in saline and administered intraperitoneally (i.p.) at a volume of 10 ml/kg. Doses typically range from 0.3 to 5 mg/kg.

-

WAY100635: Dissolved in saline and administered subcutaneously (s.c.) at a volume of 10 ml/kg. A standard dose is 0.1 mg/kg.

-

(R)-(+)-8-Hydroxy-DPAT hydrobromide: Dissolved in saline and administered subcutaneously (s.c.) at a volume of 10 ml/kg. A typical sub-effective dose is 0.01 mg/kg.

-

Ritanserin: Suspended in a 1% Tween 80 solution and administered intraperitoneally (i.p.) at a volume of 10 ml/kg. A common dose is 0.5 mg/kg.

-

MK-801: Dissolved in saline and administered intraperitoneally (i.p.) at a volume of 10 ml/kg. Doses of 0.1-0.2 mg/kg are used to induce psychosis-like behaviors.

Behavioral Assays

This test is a model for anxiety-like behavior in rodents.

-

Baseline Temperature (T1): The basal rectal temperature of each mouse is measured using a digital thermometer.

-

Stressor: Immediately after the first measurement, the mouse is returned to its home cage. The measurement itself acts as a mild stressor.

-

Second Temperature Measurement (T2): 10 minutes after the first measurement, the rectal temperature is measured again.

-

Drug Administration: LSP1-2111 (or vehicle) is administered 60 minutes before the first temperature measurement. WAY100635 or ritanserin are administered 75 minutes before T1.

-

Data Analysis: The change in temperature (ΔT = T2 - T1) is calculated. A reduction in ΔT by a test compound is indicative of an anxiolytic-like effect.

The EPM is a widely used model to assess anxiety-like behavior.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

-

Procedure: Each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is recorded for 5 minutes.

-

Drug Administration: LSP1-2111 (or vehicle) is administered 60 minutes before the test.

-

Data Analysis: The number of entries into and the time spent in the open and closed arms are measured. An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

This is a model for the positive symptoms of schizophrenia.

-

Apparatus: Activity cages equipped with infrared beams to automatically record locomotor activity.

-

Procedure: Mice are habituated to the activity cages for 60 minutes. After habituation, they receive an injection of MK-801 (0.2 mg/kg, i.p.) and are immediately returned to the cages. Locomotor activity is recorded for the next 60-120 minutes.

-

Drug Administration: LSP1-2111 (or vehicle) is administered 60 minutes before the MK-801 injection. For interaction studies, WAY100635 is given 75 minutes before MK-801, and 8-OH-DPAT is given 45 minutes before.

-

Data Analysis: The total distance traveled or the number of beam breaks is measured. A reduction in MK-801-induced hyperactivity is considered an antipsychotic-like effect.

This model is also used to assess potential antipsychotic activity, particularly related to 5-HT2A receptor function.

-

Procedure: Mice are administered with the 5-HT2A/2C agonist DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) at a dose of 2.5 mg/kg, i.p. Immediately after the injection, the number of head twitches is counted for a period of 20 minutes.

-

Drug Administration: LSP1-2111 is administered 60 minutes before DOI. WAY100635 is given 75 minutes before, and 8-OH-DPAT is given 45 minutes before.

-

Data Analysis: The total number of head twitches is recorded. A decrease in the number of DOI-induced head twitches suggests an antipsychotic-like potential.

Conclusion

The available evidence strongly supports a significant, albeit indirect, interaction between the mGlu4 receptor agonist LSP1-2111 and the serotonergic system. The anxiolytic and antipsychotic-like effects of LSP1-2111 are critically dependent on functional 5-HT1A receptors. This interplay does not appear to stem from direct binding of LSP1-2111 to serotonin receptors but rather from a downstream modulation of serotonergic neuronal circuits following mGlu4 receptor activation. For drug development professionals, this highlights the potential of targeting the glutamatergic system to modulate serotonergic tone, offering a novel therapeutic strategy for anxiety and psychotic disorders. Further research is warranted to fully elucidate the precise molecular mechanisms and neuronal pathways that connect mGlu4 receptor signaling with the serotonergic system. This will be crucial for the optimization of future therapeutic agents targeting this interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabotropic glutamate receptor 4 novel agonist LSP1-2111 with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antipsychotic-like effects of the mGlu group III orthosteric agonist, LSP1-2111, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on LSP1-2111 and its Involvement with the GABAergic System

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSP1-2111 is a novel orthosteric and preferential agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the group III mGlu receptors. Preclinical studies have demonstrated its potential as an anxiolytic agent. A significant body of evidence indicates that the anxiolytic effects of LSP1-2111 are not mediated by direct interaction with the GABAergic system, but rather through an indirect modulation of GABAergic neurotransmission. This is primarily evidenced by the reversal of its anxiolytic effects by the benzodiazepine (B76468) receptor antagonist, flumazenil (B1672878). This technical guide provides a comprehensive overview of the pharmacology of LSP1-2111, with a specific focus on its interaction with the GABAergic system. It includes a summary of its receptor selectivity, in vivo efficacy, detailed experimental protocols for key behavioral assays, and a proposed signaling pathway for its modulatory effects on GABAergic neurons. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction to LSP1-2111

LSP1-2111, chemically known as (2S)-2-amino-4-[hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitro-phenyl)methyl]phosphoryl]butanoic acid, is a potent and selective agonist for the mGluR4.[1] As a group III mGluR agonist, it is involved in the modulation of synaptic transmission and neuronal excitability. Group III mGluRs, including mGluR4, are typically located presynaptically and are coupled to Gi/o proteins, which upon activation, inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.[2] This mechanism generally leads to a decrease in neurotransmitter release. Preclinical research has highlighted the anxiolytic-like properties of LSP1-2111, suggesting its therapeutic potential in anxiety disorders.[1]

Receptor Selectivity and Binding Profile

LSP1-2111 exhibits preferential agonism for the mGluR4 over other group III mGluRs. A study reported that LSP1-2111 has a 30-fold higher potency at the mGlu4 receptor compared to mGlu7 and mGlu8 receptors.[3] Importantly, a broad receptor screening assay (Cerep assay) demonstrated that LSP1-2111 has no appreciable affinity for over 70 other drug targets, including a wide range of G-protein coupled receptors, ion channels, and transporters, at concentrations up to 10 µM.[3][4] This high selectivity suggests a favorable side-effect profile and indicates that the pharmacological effects of LSP1-2111 are primarily mediated through its action on mGluR4.

Table 1: Receptor Activity Profile of LSP1-2111

| Receptor | Activity | Potency (EC₅₀) | Reference |

| mGluR4 | Agonist | High (specific values not consistently reported in reviewed literature) | [3] |

| mGluR7/8 | Agonist | 30-fold lower than for mGluR4 | [3] |

| >70 other targets (GPCRs, ion channels, transporters) | No significant affinity | Up to 10 µM | [3][4] |

In Vivo Anxiolytic Efficacy and GABAergic System Involvement

The anxiolytic-like effects of LSP1-2111 have been demonstrated in rodent models of anxiety, namely the stress-induced hyperthermia (SIH) and the elevated plus-maze (EPM) tests.[1]

Table 2: In Vivo Anxiolytic-like Effects of LSP1-2111 in Mice

| Behavioral Test | Species | Doses (mg/kg, i.p.) | Effect | Reference |

| Stress-Induced Hyperthermia (SIH) | Mice | 2 and 5 | Anxiolytic-like | [1] |

| Elevated Plus-Maze (EPM) | Mice | 2 and 5 | Anxiolytic-like | [1] |

A key finding that points to the involvement of the GABAergic system is the inhibition of LSP1-2111's anxiolytic effect by flumazenil, a benzodiazepine receptor antagonist.[1] Flumazenil acts by competitively blocking the benzodiazepine binding site on the GABA-A receptor, thereby preventing the positive allosteric modulation of GABA's inhibitory effects. The fact that flumazenil antagonizes the effects of LSP1-2111 strongly suggests that LSP1-2111, while not directly binding to GABA-A receptors, enhances GABAergic tone, likely through an indirect mechanism initiated by mGluR4 activation.

Experimental Protocols

Stress-Induced Hyperthermia (SIH) in Mice

Objective: To assess the anxiolytic-like effects of a compound by measuring its ability to attenuate the rise in body temperature induced by a mild stressor.

Materials:

-

Male Albino Swiss mice

-

Rectal thermometer

-

LSP1-2111, flumazenil, and vehicle solutions

-

Animal cages

Procedure:

-

House the mice in groups in a temperature-controlled room (21 ± 1 °C) with a 12-hour light/dark cycle. Provide free access to food and water.

-

On the day of the experiment, allow the animals to acclimatize to the testing room for at least 60 minutes.

-

Administer LSP1-2111 (2 or 5 mg/kg, i.p.) or vehicle 60 minutes before the first temperature measurement.

-

To induce stress, measure the rectal temperature of each mouse twice. The first measurement (T1) is taken at time 0. The second measurement (T2) is taken 10 minutes after the first.

-

The stress-induced hyperthermia is calculated as the difference between the two measurements (ΔT = T2 - T1).

-

For interaction studies, administer flumazenil (10 mg/kg, i.p.) 75 minutes before the first temperature measurement (15 minutes before LSP1-2111).

-

Analyze the data to determine if LSP1-2111 significantly reduces the ΔT compared to the vehicle group, and if this effect is reversed by flumazenil.

Elevated Plus-Maze (EPM) Test in Mice

Objective: To evaluate the anxiolytic-like activity of a compound based on the principle that rodents have an innate fear of open and elevated spaces.

Materials:

-

Male Albino Swiss mice

-

Elevated plus-maze apparatus (two open arms and two closed arms)

-

Video tracking system

-

LSP1-2111 and vehicle solutions

Procedure:

-

House the mice under the same conditions as for the SIH test.

-

Acclimatize the animals to the dimly lit and sound-attenuated testing room for at least 60 minutes prior to testing.

-

Administer LSP1-2111 (2 or 5 mg/kg, i.p.) or vehicle 60 minutes before the test.

-

Place each mouse individually in the center of the plus-maze, facing one of the open arms.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

-

Clean the maze thoroughly between each trial to eliminate olfactory cues.

Proposed Signaling Pathway of LSP1-2111's GABAergic Modulation

The anxiolytic effects of LSP1-2111 are initiated by its binding to and activation of presynaptic mGluR4s. As these receptors are coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream signaling events. The precise mechanism linking mGluR4 activation to the enhancement of GABAergic neurotransmission is likely complex and may involve multiple steps. One plausible hypothesis is that the activation of mGluR4s on glutamatergic terminals that synapse onto GABAergic interneurons leads to a reduction in glutamate release. This disinhibition of GABAergic interneurons would, in turn, increase their firing rate and enhance the release of GABA at their axon terminals. This increased GABAergic tone would then act on postsynaptic GABA-A receptors on principal neurons, leading to hyperpolarization and a reduction in neuronal excitability, ultimately manifesting as an anxiolytic effect. The reversal of this effect by flumazenil supports the final step of this pathway involving the GABA-A receptor.

Caption: Proposed signaling pathway of LSP1-2111's anxiolytic action.

Experimental Workflow Diagrams

Stress-Induced Hyperthermia (SIH) Workflow

Caption: Workflow for the Stress-Induced Hyperthermia experiment.

Elevated Plus-Maze (EPM) Workflow

Caption: Workflow for the Elevated Plus-Maze experiment.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for LSP1-2111 on major clinical trial registries, including ClinicalTrials.gov. Its development appears to be in the preclinical stage, serving as a valuable pharmacological tool to investigate the therapeutic potential of mGluR4 agonists.

Conclusion

LSP1-2111 is a selective mGluR4 agonist with demonstrated anxiolytic-like properties in preclinical models. The evidence strongly supports an indirect modulatory role on the GABAergic system, as its anxiolytic effects are reversed by the benzodiazepine receptor antagonist flumazenil. The high receptor selectivity of LSP1-2111 suggests a targeted mechanism of action, which is a desirable characteristic for novel therapeutic agents. Further research is warranted to fully elucidate the intricate signaling pathways connecting mGluR4 activation to the modulation of GABAergic circuits and to explore the full therapeutic potential of this compound and other selective mGluR4 agonists in the treatment of anxiety and potentially other neuropsychiatric disorders. The lack of progression to clinical trials may be due to various factors, including pharmacokinetic properties or strategic decisions by the developers. Nevertheless, LSP1-2111 remains a critical tool for understanding the role of mGluR4 in brain function and pathology.

References

- 1. Metabotropic glutamate receptor 4 novel agonist LSP1-2111 with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Potential Therapeutic Applications of LSP1-2111: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSP1-2111 is a novel orthosteric agonist with a preference for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a member of the group III mGlu receptors.[1][2] Preclinical research has highlighted its potential therapeutic utility in the management of central nervous system (CNS) disorders, particularly anxiety and psychosis.[3] This technical guide provides a comprehensive overview of the current understanding of LSP1-2111, including its mechanism of action, pharmacokinetic profile, and efficacy in various animal models. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and development.

Core Data Summary

Table 1: In Vitro and Physicochemical Properties of LSP1-2111

| Parameter | Value | Reference |

| Receptor Selectivity | ||

| mGlu4 EC50 | 2.2 ± 0.27 µM | [4] |

| mGlu6 | 1-fold preference over mGlu4 | [3] |

| mGlu7 EC50 | 52.87 ± 20.66 µM | [4] |

| mGlu8 EC50 | 65.97 ± 11.81 µM | [4] |

| Group I & II mGlu Receptors | >100-fold selective | [3] |

| Physicochemical Properties | ||

| LogD7.4 | -0.7 | [3] |

| cLogP | -2.6 | [3] |

| Polar Surface Area | 196 Ų | [3] |

| Aqueous Solubility | >800 µM | [3] |

Table 2: Pharmacokinetic Properties of LSP1-2111 in Rats

| Parameter | Value | Reference |

| Brain Homogenate Concentration (30 min) | 0.36 ± 0.07 µg/g (1 µM) | [3] |

| Brain Homogenate Concentration (4 h) | 0.03 ± 0.01 µg/g (0.08 µM) | [3] |

| Brain-to-Plasma Ratio (AUC0–6) | 2.4% | [3] |

| Oral Bioavailability | Low | [3] |

Table 3: Efficacy of LSP1-2111 in Preclinical Models of Anxiety

| Experimental Model | Species | Doses (mg/kg, i.p.) | Outcome | Reference |

| Stress-Induced Hyperthermia (SIH) | Mice | 2 and 5 | Anxiolytic-like effect | [5] |

| Elevated Plus-Maze (EPM) | Mice | 2 and 5 | Anxiolytic-like effect | [5] |

Table 4: Efficacy of LSP1-2111 in Preclinical Models of Psychosis

| Experimental Model | Species | Doses (mg/kg, i.p.) | Outcome | Reference |

| MK-801-Induced Hyperactivity | Mice | 1, 2, and 5 | Dose-dependent inhibition | [6][7] |

| Amphetamine-Induced Hyperactivity | Mice | 1, 2, and 5 | Dose-dependent inhibition | [6][7] |

| DOI-Induced Head Twitches | Mice | 5 | Antagonized response | [4][6][7] |

| MK-801-Induced Deficits in Social Interaction | Rats | 0.5, 2, and 5 | Dose-dependent inhibition | [4] |

| MK-801-Induced Deficits in Novel Object Recognition (NOR) | Rats | 0.5, 2, and 5 | Dose-dependent inhibition | [4] |

Mechanism of Action

LSP1-2111 acts as a preferential orthosteric agonist at the mGlu4 receptor.[1][2] The mGlu4 receptor is a G-protein coupled receptor (GPCR) belonging to Group III, which is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gαi/o).[8][9] Activation of the mGlu4 receptor by LSP1-2111 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] This modulation of the glutamatergic system is believed to underlie its therapeutic effects.

Signaling Pathway

The anxiolytic effects of LSP1-2111 appear to be mediated by its interaction with both the serotonergic and GABAergic systems.[5][10] Studies have shown that the anxiolytic-like effect of LSP1-2111 can be blocked by a 5-HT1A receptor antagonist (WAY100635) and a benzodiazepine (B76468) receptor antagonist (flumazenil), suggesting a complex interplay between these neurotransmitter systems.[5][10]

Experimental Protocols

Stress-Induced Hyperthermia (SIH) Test

This test is used to assess the anxiolytic potential of a compound by measuring its ability to attenuate the rise in body temperature induced by a mild stressor.[6][11][12][13][14]

Apparatus:

-

Rectal thermometer accurate to 0.1°C.

-

Animal holding cages.

-

Timer.

Procedure:

-

House mice individually for at least 24 hours before the test.[11]

-

On the test day, allow the animals to acclimate to the testing room for at least 60 minutes.

-

Administer LSP1-2111 (2 or 5 mg/kg, i.p.) or vehicle.

-

60 minutes after injection, measure the initial rectal temperature (T1).[6]

-

Return the mouse to its home cage.

-

10-15 minutes after the first measurement, measure the rectal temperature again (T2).[6]

-

The stress-induced hyperthermia is calculated as the difference between the two measurements (ΔT = T2 - T1).

-

A reduction in ΔT in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.[6]

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[3][5][10][15][16]

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Video camera and tracking software.

Procedure:

-

Acclimate the mice to the testing room for at least 30-60 minutes prior to the test.[3][5]

-

Administer LSP1-2111 (2 or 5 mg/kg, i.p.) or vehicle.

-

Place the mouse in the center of the maze, facing an open arm.[10]

-

Allow the mouse to explore the maze for a 5-10 minute period.[3][5][10]

-

Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

MK-801-Induced Hyperactivity Test

This model is used to screen for antipsychotic potential by assessing a compound's ability to reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801.[17][18][19][20][21]

Apparatus:

-

Open field arena.

-

Automated activity monitoring system (e.g., Ethovision).

Procedure:

-

Habituate the mice to the locomotor activity cages.[18]

-

Administer LSP1-2111 (1, 2, or 5 mg/kg, i.p.) or vehicle.

-

After a pretreatment period, administer MK-801 (e.g., 0.15-0.32 mg/kg, i.p.).[17][18]

-

Immediately place the animal in the open field arena and record locomotor activity for a specified period (e.g., 75-120 minutes).[18]

-

A dose-dependent reduction in the distance traveled or number of movements compared to the MK-801-only group indicates antipsychotic-like activity.

References

- 1. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Qualification of LSP1-2111 as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antipsychotic-like effects of the mGlu group III orthosteric agonist, LSP1-2111, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Opposing efficacy of group III mGlu receptor activators, LSP1-2111 and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 11. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stress-induced hyperthermia in mice: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. protocols.io [protocols.io]

- 16. mmpc.org [mmpc.org]

- 17. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]

- 18. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]

- 20. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]

- 21. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LSP1-2111 in Murine Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of LSP1-2111, a selective group III metabotropic glutamate (B1630785) receptor 4 (mGlu4) agonist, in common murine behavioral models. LSP1-2111 is a valuable tool for investigating the therapeutic potential of targeting the mGlu4 receptor for neuropsychiatric disorders, including psychosis and anxiety.

Introduction

LSP1-2111 is a brain-penetrant orthosteric agonist with preferential activity at the mGlu4 receptor subtype.[1] Activation of the presynaptic mGlu4 receptor leads to an inhibition of glutamate release, suggesting its potential in modulating glutamatergic hyperactivity implicated in various CNS disorders. Preclinical studies in mice have demonstrated the antipsychotic-like and anxiolytic effects of LSP1-2111, making it a compound of significant interest for drug development.[1][2][3] The protocols outlined below are designed to assess the efficacy of LSP1-2111 in reversing behavioral deficits relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the experimental protocols detailed in this document.

Table 1: Compound Administration

| Compound | Vehicle | Route of Administration | Dose Range | Pre-treatment Time |

| LSP1-2111 | Saline (0.9% NaCl) | Intraperitoneal (i.p.) | 0.5 - 5 mg/kg | 60 minutes |

| MK-801 | Saline (0.9% NaCl) | Intraperitoneal (i.p.) | 0.15 - 0.3 mg/kg | 30 minutes |

Table 2: Behavioral Assay Parameters

| Behavioral Assay | Apparatus | Habituation | Trial Duration | Key Parameters Measured |

| MK-801-Induced Hyperlocomotion | Open Field Arena (e.g., 40x40x30 cm) | 30-60 minutes (day prior) | 60-90 minutes | Total distance traveled, time spent in center vs. periphery |

| Novel Object Recognition (NOR) | Open Field Arena (e.g., 40x40x30 cm) | 10 minutes (day prior) | Training: 10 min, Testing: 5-10 min | Discrimination Index, exploration time of novel vs. familiar object |

| Social Interaction Test | Three-Chambered Arena | 10 minutes | Sociability: 10 min, Social Novelty: 10 min | Time spent in each chamber, time spent interacting with stranger mouse vs. object/novel mouse |

Signaling Pathway

The primary mechanism of action of LSP1-2111 is the activation of the mGlu4 receptor, a G-protein coupled receptor (GPCR) belonging to Group III.

Caption: mGlu4 Receptor Signaling Pathway.

Experimental Protocols

General Considerations

-

Animals: Adult male mice (e.g., C57BL/6J, 8-12 weeks old) are commonly used. Animals should be group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Habituation: Mice should be habituated to the testing room for at least 60 minutes before each experiment. Handling of the mice for several days prior to testing can reduce stress-induced variability.

-

Drug Preparation: LSP1-2111 and MK-801 are typically dissolved in sterile 0.9% saline. Solutions should be prepared fresh on the day of the experiment.

Protocol 1: Reversal of MK-801-Induced Hyperlocomotion

This protocol assesses the potential of LSP1-2111 to ameliorate the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a model for the positive symptoms of psychosis.

Materials:

-

Open field arena (e.g., 40 x 40 x 30 cm)

-

Automated activity monitoring system (e.g., video tracking software)

-

LSP1-2111 solution

-

MK-801 solution

-

Vehicle (0.9% saline)

Procedure:

-

Habituation: On the day prior to testing, habituate each mouse to the open field arena for 30-60 minutes.

-

Drug Administration:

-

Administer LSP1-2111 (0.5, 2, or 5 mg/kg, i.p.) or vehicle.

-

Return the mouse to its home cage for 30 minutes.

-

Administer MK-801 (0.15-0.3 mg/kg, i.p.) or vehicle.

-

-

Behavioral Testing: Immediately after MK-801 administration, place the mouse in the center of the open field arena.

-

Data Collection: Record the locomotor activity for 60-90 minutes. Key parameters include total distance traveled and time spent in the center versus the periphery of the arena.

-

Data Analysis: Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Caption: Workflow for the MK-801-Induced Hyperlocomotion Test.

Protocol 2: Novel Object Recognition (NOR) Test

This protocol evaluates the effect of LSP1-2111 on recognition memory, a cognitive domain often impaired in schizophrenia.

Materials:

-

Open field arena (e.g., 40 x 40 x 30 cm)

-

Two sets of identical objects (e.g., plastic blocks of different shapes but similar size and texture)

-

LSP1-2111 solution

-

Vehicle (0.9% saline)

Procedure:

-

Habituation: On day 1, allow each mouse to freely explore the empty arena for 10 minutes.

-

Training (Day 2):

-

Administer LSP1-2111 (0.5, 2, or 5 mg/kg, i.p.) or vehicle 60 minutes prior to the training session.

-

Place two identical objects in the arena.

-

Place the mouse in the arena and allow it to explore the objects for 10 minutes.

-

-

Testing (Day 2):

-

After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.

-